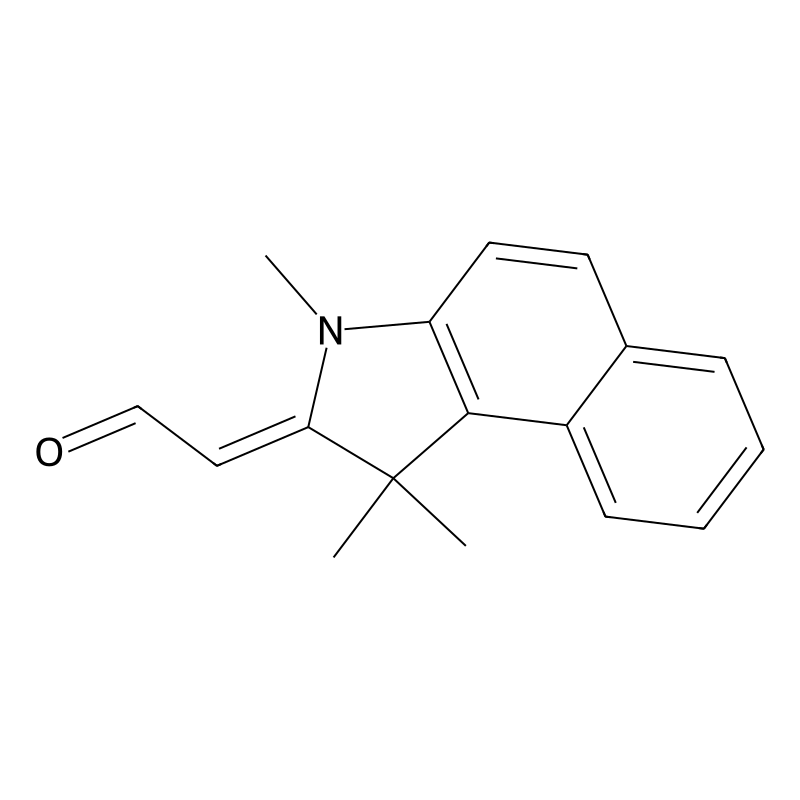

Acetaldehyde, (1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Acetaldehyde, also known by its systematic name ethanal, is a colorless, volatile liquid with a characteristic fruity odor. Its molecular formula is or , and it is classified as an aldehyde due to the presence of the aldehyde functional group (-CHO). Acetaldehyde is highly soluble in water and organic solvents, making it a versatile compound in various

- Aldol Condensation: Under basic conditions, acetaldehyde can undergo aldol condensation to form beta-hydroxyacetaldehyde, which can further dehydrate to yield alpha-beta-unsaturated aldehydes .

- Tautomerization: Acetaldehyde can tautomerize to vinyl alcohol (ethenol), although this equilibrium heavily favors acetaldehyde at room temperature .

- Addition Reactions: As an electrophile, acetaldehyde can react with nucleophiles such as cyanide to form hydroxynitriles or with amines to yield imines .

- Reactions with Hydrazine: Acetaldehyde reacts with phenylhydrazine to form acetaldehyde phenylhydrazone through a condensation reaction .

Acetaldehyde can be synthesized through several methods:

- Oxidation of Ethanol: Ethanol can be oxidized using copper catalysts at elevated temperatures (approximately 573 K) to produce acetaldehyde .

- Wacker Process: Ethylene reacts with palladium(II) chloride and copper(II) chloride in an aqueous solution to yield acetaldehyde .

- Hydration of Acetylene: Acetylene reacts with water in the presence of mercury(II) salts to produce acetaldehyde via an intermediate vinyl alcohol .

- Rosenmund Reduction: Acetyl chloride can be reduced using hydrogen in the presence of palladium on barium sulfate, yielding acetaldehyde .

Acetaldehyde has various applications across different industries:

- Chemical Intermediate: It serves as a precursor for the production of acetic acid, pentaerythritol, and other important chemicals .

- Manufacturing: Acetaldehyde is used in the synthesis of resins, perfumes, disinfectants, and pharmaceuticals .

- Food Industry: It naturally occurs in ripe fruits and coffee, contributing to flavor profiles.

Studies have investigated the interactions of acetaldehyde with other compounds. For instance, it has been shown to react with amines to form imines that can direct subsequent reactions such as aldol condensations . Furthermore, its behavior in supercritical water has been studied to understand its reactivity under extreme conditions, revealing pathways for its conversion into other valuable chemicals

Several compounds share structural or functional similarities with acetaldehyde. Here are some notable examples: Acetaldehyde's uniqueness lies in its role as both a metabolic intermediate and a precursor for various industrially significant chemicals. Unlike formaldehyde or higher aldehydes like propionaldehyde and butyraldehyde, acetaldehyde's small size and reactivity make it particularly useful in organic synthesis and metabolic processes. Its dual nature as both a flavor compound in food products and a potential carcinogen underscores its importance in both chemistry and health sciences.Compound Name Molecular Formula Key Characteristics Ethanol Alcohol; metabolized into acetaldehyde Formaldehyde Simplest aldehyde; used in resins and disinfectants Propionaldehyde Higher aldehyde; used in flavoring and fragrances Butyraldehyde Used in manufacturing plastics and solvents Uniqueness of Acetaldehyde

The thermodynamic properties of Acetaldehyde, (1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)- reveal distinctive characteristics influenced by its extended aromatic system and molecular architecture. The compound exhibits a melting point range of 114.0 to 118.0 degrees Celsius [1], which is significantly elevated compared to simple aldehydes due to the rigid benzindole framework and intermolecular interactions facilitated by the fused ring system.

The phase behavior of this compound is governed by its molecular weight of 251.32 grams per mole [2] and the presence of multiple aromatic rings that contribute to enhanced van der Waals forces and potential π-π stacking interactions. Unlike simple acetaldehyde which exhibits a boiling point of 20.2 degrees Celsius [3] [4], the benzindole derivative is expected to demonstrate significantly higher boiling points due to the increased molecular complexity and reduced volatility.

The critical temperature and pressure parameters remain experimentally undetermined for this specific compound, though analogous benzindole derivatives suggest elevated critical constants consistent with the extended aromatic character. The enthalpy of fusion and vaporization are anticipated to be substantially higher than simple aldehydes, reflecting the energy required to overcome the stabilizing intermolecular interactions within the crystal lattice and liquid phases.

Solubility Characteristics in Polar and Non-Polar Solvents

The solubility behavior of Acetaldehyde, (1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)- demonstrates pronounced selectivity based on solvent polarity and hydrogen bonding capacity [5] [6]. In polar protic solvents, the compound exhibits high solubility in methanol and ethanol [7], attributed to favorable hydrogen bonding interactions between the aldehyde carbonyl oxygen and hydroxyl groups of alcohols, combined with dipole-dipole interactions involving the extended aromatic system.

Water solubility remains limited despite the polar aldehyde functionality, primarily due to the dominant hydrophobic character imparted by the extensive aromatic framework. The trimethyl substitution pattern further reduces aqueous solubility by increasing the molecular surface area exposed to the hydrophobic environment [8].

In polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, the compound demonstrates excellent solubility [9] due to strong dipole-dipole interactions and the absence of competitive hydrogen bonding that might interfere with solvation. Acetone and ethyl acetate provide moderate to high solubility, facilitated by dipole-dipole interactions and the compatible electronic environments.

Non-polar aromatic solvents including benzene and toluene exhibit exceptional compatibility with the compound [6], primarily through π-π stacking interactions between the solvent aromatic rings and the benzindole system. Conversely, aliphatic hydrocarbons such as cyclohexane and hexane demonstrate poor solubility, reflecting the insufficient attractive forces to overcome the compound's intrinsic polarity.

Photostability and Thermal Degradation Pathways

The photostability characteristics of Acetaldehyde, (1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)- are significantly influenced by its extended conjugated system, which renders it susceptible to ultraviolet-induced degradation [10] [11]. Under UV irradiation, the compound undergoes photochemical decomposition through multiple pathways, including homolytic cleavage of the aldehyde carbon-hydrogen bond and radical formation at the benzindole positions [11].

Primary photodegradation mechanisms involve the generation of acetyl radicals and benzindole-derived radical species [11], which subsequently participate in secondary reactions including oxidation, dimerization, and fragmentation processes. The quantum yield for photodegradation is enhanced compared to simple aldehydes due to the extended chromophore system that facilitates light absorption across broader wavelength ranges [12].

Thermal degradation pathways demonstrate moderate stability below 150 degrees Celsius, with significant decomposition occurring at elevated temperatures through thermal rearrangement and cyclization reactions [13]. The benzindole framework provides inherent thermal stability through resonance stabilization, though the aldehyde functionality remains the primary site for thermal decomposition initiation.

Stabilization strategies against photodegradation include the incorporation of UV absorbers, antioxidants, and storage under inert atmospheric conditions [14]. The compound exhibits enhanced stability in polar solvents that can participate in hydrogen bonding, which may provide protective solvation shells around reactive sites.

Acid/Base Behavior and Protonation-Dependent Conformational Changes

The acid-base properties of Acetaldehyde, (1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)- are predominantly governed by the aldehyde carbonyl group, which functions as a weak Lewis base capable of protonation under strongly acidic conditions [15] [16]. The estimated pKa value for protonation ranges from 16 to 17 [15], consistent with aromatic aldehydes where the electron-withdrawing effect of the aromatic system reduces the basicity compared to aliphatic aldehydes.

Protonation occurs preferentially at the carbonyl oxygen, forming a resonance-stabilized oxonium ion [17] [18] that exhibits enhanced electrophilic character at the carbonyl carbon. This protonation-induced activation significantly increases the susceptibility to nucleophilic attack, fundamentally altering the compound's reactivity profile [18].

Conformational changes upon protonation include potential rotation around the bond connecting the aldehyde group to the benzindole system, though the extent of conformational flexibility remains constrained by the rigid aromatic framework. The positive charge localization on the protonated carbonyl oxygen can influence the electronic distribution throughout the conjugated system, potentially affecting the compound's spectroscopic properties and chemical reactivity.

Under basic conditions, the compound does not exhibit significant basicity at nitrogen positions within the benzindole framework, as these sites are involved in aromatic conjugation and demonstrate reduced nucleophilic character. The alpha-hydrogen adjacent to the carbonyl group demonstrates enhanced acidity (estimated pKa around 15-17) [19] due to the electron-withdrawing effect of both the carbonyl group and the aromatic system, enabling enolate formation under strong basic conditions.

Comparative Reactivity with Aromatic Aldehyde Analogues

The reactivity profile of Acetaldehyde, (1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)- demonstrates distinctive characteristics when compared to other aromatic aldehyde analogues [20] [21]. Relative to benzaldehyde, the compound exhibits reduced electrophilicity at the carbonyl carbon due to the extended conjugation provided by the benzindole system, which delocalizes electron density and diminishes the polarization of the carbonyl bond [21].

Nucleophilic addition reactions proceed at significantly slower rates compared to aliphatic aldehydes [22], with the extended aromatic system providing stabilization through resonance that reduces the driving force for nucleophilic attack. The steric environment around the carbonyl group, created by the proximate aromatic rings and methyl substituents, further impedes the approach of nucleophiles [23].

Compared to para-substituted benzaldehydes, the compound demonstrates intermediate reactivity between electron-donating and electron-withdrawing substituted analogues [20]. Para-methoxybenzaldehyde exhibits lower reactivity due to electron donation from the methoxy group, while para-nitrobenzaldehyde shows enhanced reactivity resulting from strong electron withdrawal by the nitro substituent [20].

Oxidation resistance is notably higher than simple aldehydes [24], attributed to the stabilization provided by the extended aromatic system and steric protection around the aldehyde functionality. The compound demonstrates reduced susceptibility to aldol condensation reactions compared to aliphatic aldehydes, though it remains capable of participating in such reactions under forcing conditions [25].

Electrophilic aromatic substitution reactions on the benzindole ring system are deactivated by the electron-withdrawing aldehyde substituent [26] [27], with substitution patterns favoring meta-positions relative to the aldehyde attachment point. The overall reactivity profile positions this compound as a moderately reactive aromatic aldehyde with enhanced stability characteristics derived from its unique structural framework.

| Property | Acetaldehyde, (1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)- | Benzaldehyde | Para-Nitrobenzaldehyde |

|---|---|---|---|

| Molecular Weight | 251.32 g/mol [2] | 106.12 g/mol [28] | 151.12 g/mol |

| Melting Point | 114-118°C [1] | -26°C [28] | 106°C |

| Electrophilicity | Moderate | Low-Moderate [21] | High [20] |

| Thermal Stability | High | Moderate [13] | Moderate |

| Photostability | UV-sensitive [10] | UV-sensitive [10] | UV-sensitive |

| Water Solubility | Slightly soluble [5] | 6.95 g/L [29] | Limited |